molecular formula C14H10N2O3 B3609853 2-(3-methoxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

2-(3-methoxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No. B3609853
M. Wt: 254.24 g/mol
InChI Key: INVLJNCSJQLYGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methoxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, also known as MPPD, is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic applications. This molecule has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects, making it an interesting molecule for further study.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is not fully understood, but it is believed to act by inhibiting various cellular pathways. For example, it has been found to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation. Additionally, this compound has been found to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit unique biochemical and physiological effects. In one study, it was found to induce apoptosis, or programmed cell death, in breast cancer cells. Additionally, this compound has been found to inhibit the production of reactive oxygen species (ROS) in cells, which can cause oxidative damage and contribute to the development of various diseases. Furthermore, this compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

2-(3-methoxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has several advantages for lab experiments, including its high purity and stability. Additionally, it has been found to exhibit potent activity at low concentrations, making it a cost-effective molecule for further study. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for the study of 2-(3-methoxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione. One area of interest is its potential as a cancer treatment, as it has been found to exhibit potent anticancer activity. Additionally, further research is needed to fully understand the mechanism of action of this compound and how it interacts with various cellular pathways. Furthermore, there is potential for the development of this compound-based drugs for the treatment of inflammatory and viral diseases.

Scientific Research Applications

2-(3-methoxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has been the subject of scientific research due to its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. In one study, this compound was found to inhibit the growth of breast cancer cells, making it a potential candidate for cancer treatment. Additionally, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in cells. This could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Furthermore, this compound has been found to exhibit antiviral activity against the hepatitis C virus, making it a potential candidate for the development of antiviral drugs.

properties

IUPAC Name

2-(3-methoxyphenyl)pyrrolo[3,4-c]pyridine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c1-19-10-4-2-3-9(7-10)16-13(17)11-5-6-15-8-12(11)14(16)18/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVLJNCSJQLYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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